molecular formula C6H3Br2Cl B1299774 1,4-Dibromo-2-chlorobenzene CAS No. 3460-24-0

1,4-Dibromo-2-chlorobenzene

Cat. No. B1299774
CAS RN: 3460-24-0
M. Wt: 270.35 g/mol
InChI Key: LOWQAATYMJIWOG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chlorobenzene is a halogenated aromatic compound that is structurally related to several other chloro- and bromobenzene derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and various other di- and trichlorobenzenes have been investigated. These studies provide insights into the molecular structure, vibrational spectra, and potential applications of halogenated benzenes, which can be extrapolated to understand 1,4-dibromo-2-chlorobenzene.

Synthesis Analysis

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms in benzene with halogen atoms. Although the papers do not detail the synthesis of 1,4-dibromo-2-chlorobenzene, similar compounds are often synthesized through halogenation reactions using appropriate reagents and conditions . The synthesis process can influence the purity and yield of the final product, which is crucial for its applications in research and industry.

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to determine the molecular structure of halogenated benzenes. For example, the crystal structure of a tetrachlorobenzene derivative was determined using X-ray analysis , and the molecular geometry of 2-bromo-1,4-dichlorobenzene was obtained by DFT calculations . These methods provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules, which are essential for understanding their chemical behavior.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including substitution and coupling reactions. The reactivity of these compounds can be influenced by the presence and position of halogen substituents on the benzene ring. Studies on related compounds have investigated local reactivity properties through analyses such as Fukui functions and bond dissociation energies . These studies help predict the reactivity of 1,4-dibromo-2-chlorobenzene in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes, including melting and boiling points, solubility, and spectral properties, are influenced by the nature and position of the halogen atoms. For instance, the vibrational spectra of 1-bromo-4-chlorobenzene were recorded and analyzed using experimental and theoretical methods . Theoretical calculations have also been used to predict the nonlinear optical (NLO) properties and quantum chemical descriptors of these compounds . Such properties are critical for applications in materials science and electronics.

Scientific Research Applications

Vapour Pressures and Lattice Energies

1,4-Dibromo-2-chlorobenzene has been studied for its vapour pressure characteristics in both crystalline and liquid states. The research also provides insights into the lattice energies of this compound along with similar halobenzenes (Oonk et al., 2000).

Reaction with Silicon Surfaces

The compound's interaction with silicon surfaces has been explored, particularly its adsorption on a silicon (1 0 0) surface. This study is crucial for understanding the surface chemistry of halobenzenes and their potential applications in materials science (Naumkin et al., 2003).

Molecular Structure Analysis

Detailed quantum chemical studies have been conducted on 1,4-Dibromo-2-chlorobenzene to understand its molecular structure, vibrational frequencies, and potential for non-linear optical properties. Such research is vital for the development of new materials and technologies (Arivazhagan & Meenakshi, 2011).

Environmental Degradation Studies

Investigations into the degradation of 1,4-Dibromo-2-chlorobenzene in water under various conditions like photolysis and sonolysis are significant for understanding its environmental impact and developing methods for its removal from contaminated sources (Selli et al., 2008).

Bacterial Dehalorespiration

The compound's role in bacterial dehalorespiration processes has been researched. This study is crucial for bioremediation strategies and understanding the environmental fate of chlorinated benzenes (Adrian et al., 2000).

Catalytic Oxidation Processes

The catalytic oxidation of chlorinated benzenes, including 1,4-Dibromo-2-chlorobenzene, has been investigated to understand the mechanisms and efficiency of these processes, essential for environmental cleanup and industrial applications (Krishnamoorthy et al., 2000).

Trace Analysis in Environmental Samples

Research has been done on the trace analysis of chlorobenzenes in water samples, emphasizing the importance of detecting and monitoring these compounds in the environment (Khajeh et al., 2006).

Sonolytic Degradation

Studies on the sonolytic degradation of hazardous organic compounds, including 1,4-Dibromo-2-chlorobenzene, provide valuable insights into advanced methods for treating contaminated water (Okuno et al., 2000).

Anodic Oxidation Studies

Investigations into the anodic oxidation of halobenzenes open avenues for understanding electrochemical processes and their applications in various fields (Appelbaum et al., 2001).

Residue Determination in Honey

Development of methods for the determination of 1,4-Dibromo-2-chlorobenzene residues in honey highlights its relevance in food safety and environmental monitoring (Tsimeli et al., 2008).

Safety And Hazards

1,4-Dibromo-2-chlorobenzene may cause eye irritation and chemical conjunctivitis . It can also cause skin irritation . Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,4-dibromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWQAATYMJIWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369182
Record name 1,4-dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-chlorobenzene

CAS RN

3460-24-0
Record name 1,4-dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Bell, KR Buck - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
VERDA described the use of a mixture of hydrobromic acid and nitric acid for the bromination of acetanilides, and his method was fully exemplified by Mannino and di Donato. 2 We now …
Number of citations: 3 pubs.rsc.org
Y Koga, T Kaneda, Y Saito, K Murakami, K Itami - Science, 2018 - science.org
Since the discovery by Ullmann and Bielecki in 1901, reductive dimerization (or homocoupling) of aryl halides has been extensively exploited for the generation of a range of biaryl-…
Number of citations: 124 www.science.org
Y Ishii, S Matsuura, Y Segawa, K Itami - Organic letters, 2014 - ACS Publications
The first synthesis and dimerization of monochlorinated [10]cycloparaphenylene (chloro[10]CPP) are described. By assembling a chlorinated 1,4-diborylbenzene unit with brominated …
Number of citations: 68 pubs.acs.org
M Bahadir, A Pieper, R Vogt, H Wichmann… - Chemosphere, 2003 - Elsevier
Defined polychlorinated terphenyl (PCT) single congeners as reference standards are the prerequisite for the development of analytical methods for their determination and …
Number of citations: 15 www.sciencedirect.com
C Zhu, D Wang, D Wang, Y Zhao, WY Sun… - Angewandte …, 2018 - Wiley Online Library
A straightforward method was developed for construction of aromatic compounds with a triphenylene core. The method involves Pd‐catalyzed annulative dimerization of o‐iodobiaryl …
Number of citations: 62 onlinelibrary.wiley.com
KK Thoen, HI Kenttämaa - Journal of the American Chemical …, 1999 - ACS Publications
Fourier transform ion cyclotron resonance mass spectrometry has been employed to systematically investigate the intrinsic (solvent-free) reactivity of a 1,3-dehydrobenzene (m-benzyne…
Number of citations: 71 pubs.acs.org
JM Koenen, A Bilge, S Allard, R Alle, K Meerholz… - Organic …, 2009 - ACS Publications
Two swivel cruciform oligothiophenes are investigated for the occurrence of oxidative ring closure reactions. Surprisingly, instead of intramolecular cyclizations, a regioselective side …
Number of citations: 12 pubs.acs.org
XH Wu, S Jin, JH Liang, ZY Li, G Yu, SH Liu - Organometallics, 2009 - ACS Publications
A series of binuclear ruthenium vinyl complexes [RuCl(CO)(PMe 3 ) 3 ] 2 (μ-CHCH−Ar−CHCH) (Ar = C 6 H 4 (6a), C 6 H 3 CH 3 (6b), C 6 H 3 OCH 3 (6c), C 6 H 3 F (6d), C 6 H 3 Cl (…
Number of citations: 60 pubs.acs.org
F Galbrecht, TW Bünnagel, U Scherf… - Macromolecular rapid …, 2007 - Wiley Online Library
Polymeric semiconducting materials are being utilized as components in a new generation of electronic devices. The generation of high quality polymeric semiconductors often involves …
Number of citations: 65 onlinelibrary.wiley.com
FL Beman - The Journal of Organic Chemistry, 1962 - ACS Publications
Bromochlorobenzene· 2/-,-21.9 P-, 67-68 Bp at 10.00 mm. 75.5 69.0 73.5 30.0 mm. 98.5 95.5 96.0 100 mm. 131.0 126.0 127.0 750 mm. 198.0 196.0 197.0 aniline, and was found to melt …
Number of citations: 5 pubs.acs.org

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